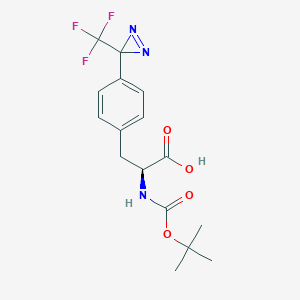

Boc-Tdf-OH

CAS No.: 92367-17-4

Cat. No.: VC4632643

Molecular Formula: C16H18F3N3O4

Molecular Weight: 373.332

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92367-17-4 |

|---|---|

| Molecular Formula | C16H18F3N3O4 |

| Molecular Weight | 373.332 |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |

| Standard InChI | InChI=1S/C16H18F3N3O4/c1-14(2,3)26-13(25)20-11(12(23)24)8-9-4-6-10(7-5-9)15(21-22-15)16(17,18)19/h4-7,11H,8H2,1-3H3,(H,20,25)(H,23,24)/t11-/m0/s1 |

| Standard InChI Key | WYABUBZWZAONDD-NSHDSACASA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O |

Introduction

Structural and Functional Characteristics of Boc-Tdf-OH

Boc-Tdf-OH is formally designated as N-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-L-phenylalanine. Its structure comprises three key components:

-

Boc Protecting Group: The tert-butoxycarbonyl moiety shields the α-amino group of phenylalanine during peptide synthesis, preventing undesired side reactions .

-

Diazirine Core: The trifluoromethyl-diazirine group (CF3-diazirine) at the para position of the phenyl ring undergoes photolysis under UV light (350–365 nm), generating a highly reactive carbene species capable of forming covalent bonds with adjacent molecules .

-

Chiral Center: The L-configuration at the α-carbon ensures compatibility with ribosomal translation systems and biological activity in peptide-based probes .

Molecular Properties

The molecular formula of Boc-Tdf-OH is C16H16F3N3O4, with a molecular weight of 371.32 g/mol . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMF, DMSO, methanol | |

| Storage Conditions | –20°C, desiccated | |

| UV Activation Wavelength | 350–365 nm |

Synthesis of Boc-Tdf-OH

The synthesis of Boc-Tdf-OH involves two primary steps: (1) preparation of the Tdf-OH backbone and (2) Boc protection of the α-amino group.

Preparation of Tdf-OH

Tdf-OH is synthesized through a multi-step sequence starting from L-phenylalanine. The diazirine ring is introduced via nitrosation and cyclization reactions, followed by trifluoromethylation . Critical intermediates include:

-

4-Amino-L-phenylalanine: Obtained by nitration and reduction of L-phenylalanine.

-

Diaziridine Intermediate: Formed by treating 4-amino-L-phenylalanine with sodium nitrite and ammonium chloride.

-

Trifluoromethylation: Reaction with trifluoromethyl iodide under basic conditions yields the trifluoromethyl-diazirine group .

Boc Protection

The α-amino group of Tdf-OH is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions :

Reaction Scheme

Optimized Conditions

-

Solvent: Aqueous buffer (pH 8–9) or acetonitrile.

-

Base: Sodium bicarbonate or 4-dimethylaminopyridine (DMAP).

This method achieves yields exceeding 85%, with minimal racemization due to the steric bulk of the Boc group .

Stability and Reactivity

Acid Sensitivity

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), regenerating the free amine for downstream conjugation . This orthogonal deprotection enables sequential peptide elongation in solid-phase synthesis.

Photolytic Activation

Upon UV exposure, the diazirine moiety undergoes ring opening to generate a carbene intermediate:

The carbene forms covalent adducts with C–H, N–H, and O–H bonds in nearby biomolecules, enabling crosslinking efficiency of 10–30% in aqueous systems .

Applications in Biomedical Research

Photoaffinity Labeling (PAL)

Boc-Tdf-OH is incorporated into peptides or proteins to map molecular interactions. For example:

-

Receptor-Ligand Studies: Tagging ligands with Boc-Tdf-OH allows identification of binding pockets in G protein-coupled receptors (GPCRs) .

-

Enzyme-Substrate Profiling: Crosslinking substrates to active sites elucidates catalytic mechanisms in proteases .

Peptide Synthesis

As a Boc-protected amino acid, Boc-Tdf-OH is compatible with standard solid-phase peptide synthesis (SPPS) protocols. Its orthogonality to Fmoc chemistry enables modular incorporation into complex peptides .

Drug Discovery

Photo-crosslinking probes derived from Boc-Tdf-OH aid in:

-

Target Identification: Covalent trapping of drug candidates with cellular proteins.

-

Mechanistic Studies: Visualizing drug distribution and metabolism via mass spectrometry .

Comparative Analysis with Other Photoactive Amino Acids

Boc-Tdf-OH offers distinct advantages over alternatives like benzophenone- or arylazide-based residues:

| Feature | Boc-Tdf-OH | Benzophenone Analogs | Arylazides |

|---|---|---|---|

| Activation Wavelength | 350–365 nm | 360–380 nm | 254–300 nm |

| Crosslinking Efficiency | 10–30% | 1–5% | <1% |

| Stability in Water | High | Moderate | Low |

| Synthetic Complexity | Moderate | Low | High |

Challenges and Future Directions

Limitations

-

Cost: High synthesis cost due to trifluoromethyl-diazirine chemistry (e.g., $1,610/50 mg) .

-

Background Crosslinking: Non-specific carbene reactions may complicate data interpretation.

Innovations

-

Isotope-Labeled Variants: Incorporation of 13C or 15N isotopes for enhanced mass spectrometry detection.

-

Two-Photon Activation: Developing near-infrared activatable derivatives for deep-tissue imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume